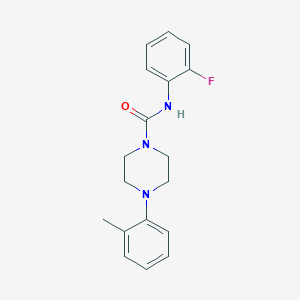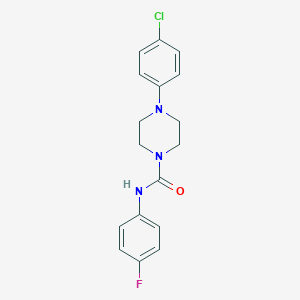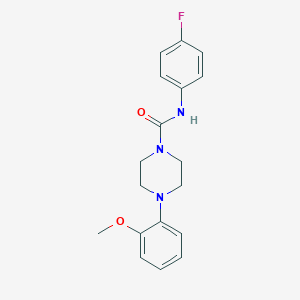methanone](/img/structure/B281933.png)
[2-(4-Chloroanilino)-4-phenyl-1,3-thiazol-5-yl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-Chloroanilino)-4-phenyl-1,3-thiazol-5-yl](phenyl)methanone, also known as CTM, is a synthetic compound that has been used in scientific research for its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of [2-(4-Chloroanilino)-4-phenyl-1,3-thiazol-5-yl](phenyl)methanone is not fully understood, but it is believed to act by inhibiting various cellular pathways involved in cancer cell growth, inflammation, and bacterial infection. [2-(4-Chloroanilino)-4-phenyl-1,3-thiazol-5-yl](phenyl)methanone has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. It also inhibits the production of pro-inflammatory cytokines and chemokines, reducing inflammation. [2-(4-Chloroanilino)-4-phenyl-1,3-thiazol-5-yl](phenyl)methanone has been reported to inhibit bacterial growth by disrupting the bacterial cell membrane and interfering with bacterial DNA synthesis.
Biochemical and Physiological Effects:
[2-(4-Chloroanilino)-4-phenyl-1,3-thiazol-5-yl](phenyl)methanone has been shown to have several biochemical and physiological effects in various cell types. It has been reported to induce apoptosis in cancer cells, reduce inflammation, and inhibit bacterial growth. [2-(4-Chloroanilino)-4-phenyl-1,3-thiazol-5-yl](phenyl)methanone has also been shown to inhibit angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
[2-(4-Chloroanilino)-4-phenyl-1,3-thiazol-5-yl](phenyl)methanone has several advantages for lab experiments, including its stability, solubility, and low toxicity. It can be easily synthesized in the lab and has been used in various in vitro and in vivo studies. However, [2-(4-Chloroanilino)-4-phenyl-1,3-thiazol-5-yl](phenyl)methanone has some limitations, including its poor bioavailability and limited pharmacokinetic data. Further studies are needed to optimize the delivery and dosing of [2-(4-Chloroanilino)-4-phenyl-1,3-thiazol-5-yl](phenyl)methanone for its potential therapeutic applications.
Future Directions
There are several future directions for [2-(4-Chloroanilino)-4-phenyl-1,3-thiazol-5-yl](phenyl)methanone research, including its potential use in combination with other drugs for cancer treatment, its use as a diagnostic tool for cancer detection, and its potential use in the treatment of infectious diseases. Further studies are needed to elucidate the exact mechanism of action of [2-(4-Chloroanilino)-4-phenyl-1,3-thiazol-5-yl](phenyl)methanone and to optimize its pharmacokinetic properties for its potential therapeutic applications.
In conclusion, [2-(4-Chloroanilino)-4-phenyl-1,3-thiazol-5-yl](phenyl)methanone is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-tumor, anti-inflammatory, and antibacterial properties in in vitro and in vivo studies. [2-(4-Chloroanilino)-4-phenyl-1,3-thiazol-5-yl](phenyl)methanone has several advantages for lab experiments, including its stability, solubility, and low toxicity. Further studies are needed to optimize the delivery and dosing of [2-(4-Chloroanilino)-4-phenyl-1,3-thiazol-5-yl](phenyl)methanone for its potential therapeutic applications.
Synthesis Methods
[2-(4-Chloroanilino)-4-phenyl-1,3-thiazol-5-yl](phenyl)methanone can be synthesized through a multi-step process that involves the reaction of 4-chloroaniline with thioamide and phenacyl bromide. The resulting product is then subjected to further reactions to obtain the final compound. The synthesis of [2-(4-Chloroanilino)-4-phenyl-1,3-thiazol-5-yl](phenyl)methanone has been reported in several research articles, and the method has been optimized for higher yields and purity.
Scientific Research Applications
[2-(4-Chloroanilino)-4-phenyl-1,3-thiazol-5-yl](phenyl)methanone has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. It has been shown to have anti-tumor, anti-inflammatory, and antibacterial properties in in vitro and in vivo studies. [2-(4-Chloroanilino)-4-phenyl-1,3-thiazol-5-yl](phenyl)methanone has also been investigated for its potential use as a diagnostic tool for cancer detection.
properties
Molecular Formula |
C22H15ClN2OS |
|---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
[2-(4-chloroanilino)-4-phenyl-1,3-thiazol-5-yl]-phenylmethanone |
InChI |
InChI=1S/C22H15ClN2OS/c23-17-11-13-18(14-12-17)24-22-25-19(15-7-3-1-4-8-15)21(27-22)20(26)16-9-5-2-6-10-16/h1-14H,(H,24,25) |
InChI Key |
DKEVMTGMXHQXDT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(1-benzyl-5-chloro-1H-benzimidazol-2-yl)methyl]-N-[4-(4-morpholinyl)phenyl]amine](/img/structure/B281853.png)
![4-{4-[(1-benzyl-5-chloro-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B281856.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-N-{4-[4-(4-methylphenyl)-1-piperazinyl]phenyl}amine](/img/structure/B281859.png)
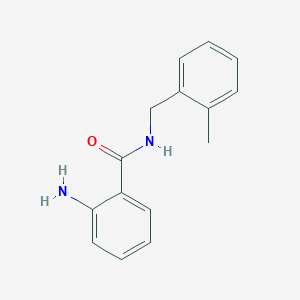
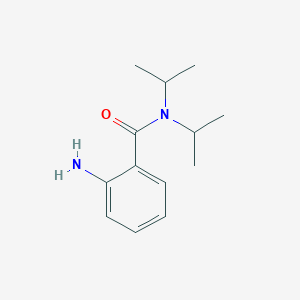
![(Z)-4-[2-(4-ethylpiperazin-4-ium-1-yl)anilino]-4-oxo-3-phenylbut-2-enoate](/img/structure/B281865.png)
![2-{[4-(4-Propylphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B281867.png)
![4-Oxo-4-[4-(4-propylphenyl)-1-piperazinyl]-2-butenoic acid](/img/structure/B281868.png)
![4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281869.png)
![4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid](/img/structure/B281870.png)
